molecular formula C29H16F6O2 B173453 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene CAS No. 134130-20-4

9,9-Bis(4-trifluorovinyloxyphenyl)fluorene

Cat. No.: B173453
CAS No.: 134130-20-4
M. Wt: 510.4 g/mol
InChI Key: WXKOBYPPBQWLOO-UHFFFAOYSA-N
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Description

9,9-Bis(4-trifluorovinyloxyphenyl)fluorene is a synthetic organic compound that belongs to the family of fluorene derivatives.

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It is known that the compound can be involved in the condensation reaction of 9-fluorenone and phenol . In this reaction, bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) are used as catalysts . The Brønsted acid catalysts protonate the carbonyl of ketone to help monophenol addition, and also help the addition of the second phenol through protonating the hydroxyl of the intermediate produced from the nucleophilic addition of ketone with the first phenol .

Biochemical Pathways

The compound is involved in the synthesis of 9,9-bis (4-hydroxyphenyl) fluorene (bhpf), a compound with a cardo-ring structure . BHPF is an important raw material to produce epoxy resin, polycarbonate, acrylic resin, and other materials with high thermal stability and good optical properties .

Result of Action

It is known that bfil catalyst 6c can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene (952%) .

Action Environment

The action of 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene can be influenced by several factors. For instance, the reaction parameters, including catalyst amount, reaction temperature, reaction time, and the molar ratio of phenol and 9-fluorenone, can affect the efficiency of the condensation reaction . The compound is typically stored at room temperature , suggesting that it is stable under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene typically involves the reaction of 9,9-bis(4-hydroxyphenyl)fluorene with trifluorovinyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

9,9-Bis(4-trifluorovinyloxyphenyl)fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluorovinyloxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted fluorene derivatives depending on the nucleophile used.

Scientific Research Applications

9,9-Bis(4-trifluorovinyloxyphenyl)fluorene has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of advanced materials and polymers.

    Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.

    Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of high-performance materials, including coatings, adhesives, and electronic components.

Comparison with Similar Compounds

Similar Compounds

    9,9-Bis(4-hydroxyphenyl)fluorene: A precursor in the synthesis of 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene.

    9,9-Bis(4-methoxyphenyl)fluorene: Another fluorene derivative with different substituents.

Uniqueness

This compound is unique due to the presence of trifluorovinyloxy groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

9,9-bis[4-(1,2,2-trifluoroethenoxy)phenyl]fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H16F6O2/c30-25(31)27(34)36-19-13-9-17(10-14-19)29(18-11-15-20(16-12-18)37-28(35)26(32)33)23-7-3-1-5-21(23)22-6-2-4-8-24(22)29/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKOBYPPBQWLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=C(F)F)F)C5=CC=C(C=C5)OC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H16F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373512
Record name 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134130-20-4
Record name 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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